(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile is an organic compound that features a benzimidazole core, a phenylsulfanyl group, and a nitrile group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Introduction of the Phenylsulfanyl Group: This step might involve the substitution of a halogenated benzimidazole derivative with a thiophenol.
Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable nitrile compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The benzimidazole core and phenyl rings may undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole cores are often used as ligands in catalytic systems.
Materials Science:
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.
Industry
Dyes and Pigments: Benzimidazole compounds can be used in the synthesis of dyes and pigments.
Pharmaceuticals: Potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, inhibiting their activity. The phenylsulfanyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the methyl and phenylsulfanyl groups.
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the phenylsulfanyl group.
Uniqueness
The presence of both the methyl and phenylsulfanyl groups in (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile may confer unique properties, such as enhanced biological activity or improved material properties.
Properties
IUPAC Name |
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3S/c1-16-7-12-21-22(13-16)26-23(25-21)18(15-24)14-17-8-10-20(11-9-17)27-19-5-3-2-4-6-19/h2-14H,1H3,(H,25,26)/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHHRLNIEMDLJM-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)SC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)SC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.